N-[(1-methanesulfonylpiperidin-4-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide N-[(1-methanesulfonylpiperidin-4-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1235668-80-0
VCID: VC11965085
InChI: InChI=1S/C17H21N3O4S/c1-25(22,23)20-9-7-13(8-10-20)12-18-17(21)15-11-16(24-19-15)14-5-3-2-4-6-14/h2-6,11,13H,7-10,12H2,1H3,(H,18,21)
SMILES: CS(=O)(=O)N1CCC(CC1)CNC(=O)C2=NOC(=C2)C3=CC=CC=C3
Molecular Formula: C17H21N3O4S
Molecular Weight: 363.4 g/mol

N-[(1-methanesulfonylpiperidin-4-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide

CAS No.: 1235668-80-0

Cat. No.: VC11965085

Molecular Formula: C17H21N3O4S

Molecular Weight: 363.4 g/mol

* For research use only. Not for human or veterinary use.

N-[(1-methanesulfonylpiperidin-4-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide - 1235668-80-0

Specification

CAS No. 1235668-80-0
Molecular Formula C17H21N3O4S
Molecular Weight 363.4 g/mol
IUPAC Name N-[(1-methylsulfonylpiperidin-4-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide
Standard InChI InChI=1S/C17H21N3O4S/c1-25(22,23)20-9-7-13(8-10-20)12-18-17(21)15-11-16(24-19-15)14-5-3-2-4-6-14/h2-6,11,13H,7-10,12H2,1H3,(H,18,21)
Standard InChI Key XTQVHCSMSIQWNH-UHFFFAOYSA-N
SMILES CS(=O)(=O)N1CCC(CC1)CNC(=O)C2=NOC(=C2)C3=CC=CC=C3
Canonical SMILES CS(=O)(=O)N1CCC(CC1)CNC(=O)C2=NOC(=C2)C3=CC=CC=C3

Introduction

Chemical and Structural Characteristics

Molecular Architecture

The compound features a 1,2-oxazole ring substituted at the 5-position with a phenyl group and at the 3-position with a carboxamide moiety. The carboxamide nitrogen is connected to a (1-methanesulfonylpiperidin-4-yl)methyl group, introducing both sulfonamide and piperidine functionalities . Key structural attributes include:

  • Piperidine Ring: A six-membered nitrogen-containing heterocycle, methanesulfonylated at the 1-position to enhance solubility and metabolic stability .

  • 1,2-Oxazole: A five-membered aromatic ring with oxygen and nitrogen atoms, known to participate in hydrogen bonding and π-π interactions with biological targets.

  • Phenyl Group: Provides hydrophobic character, potentially facilitating membrane penetration.

Table 1: Comparative Molecular Properties of Selected Oxazole Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
N-[(1-Methanesulfonylpiperidin-4-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamideC₁₇H₂₁N₃O₄S363.4Piperidine, sulfonamide, oxazole
N-Methyl-4-phenyl-1,2-oxazole-5-carboxamide C₁₁H₁₀N₂O₂202.21Oxazole, carboxamide
N-(5-Phenyl-1,2-oxazol-4-yl)methanesulfonamide C₁₀H₁₀N₂O₃S238.27Oxazole, sulfonamide

Synthesis and Analytical Characterization

Synthetic Routes

While explicit protocols for this compound are undisclosed, analogous molecules suggest a multi-step approach :

  • Piperidine Modification: Methanesulfonylation of piperidin-4-ylmethanol using methanesulfonyl chloride under basic conditions.

  • Oxazole Formation: Cyclization of an appropriate precursor (e.g., nitrile oxide with a phenylacetylene) to form the 1,2-oxazole core .

  • Carboxamide Coupling: Reaction of the oxazole-3-carboxylic acid with the modified piperidine derivative via carbodiimide-mediated coupling.

Reaction monitoring typically employs HPLC for purity assessment and NMR for structural confirmation. Challenges include controlling stereochemistry at the piperidine ring and ensuring regioselectivity during oxazole synthesis .

Biological Activity and Mechanistic Insights

Antiproliferative Effects

In vitro studies on analogous molecules reveal growth inhibition in cancer cell lines (e.g., MDA-MB-231 breast cancer, A549 lung cancer) with IC₅₀ values ranging from 0.5–10 μM . Mechanistically, these compounds induce G1/S cell cycle arrest by downregulating cyclin D1 and phosphorylated Rb .

Table 2: Therapeutic Targets and Associated Diseases from Patent Literature

Target ClassAssociated DiseasesStructural Features Linked to Activity
CDK2/CDK4Breast cancer, lymphoma, glioblastomaSulfonamide-piperidine, heteroaromatic cores
p53-MDM2 InteractionSolid tumors, chemoresistant cancersCarboxamide linkers, hydrophobic substituents
Acyl-CoA SynthetaseMetabolic disorders, obesityOxazole rings, lipophilic side chains

Future Research Directions

  • Synthesis Optimization: Develop enantioselective routes to explore stereochemical impacts on activity .

  • Target Validation: Screen against kinase panels and tumor models to identify primary targets .

  • Formulation Studies: Assess solubility enhancements via salt formation or nanoparticle delivery .

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